REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:9]([OH:11])=O)[CH3:2].[CH3:12][C:13]1[N:14]([C:18]2[CH:26]=[CH:25][C:21](C(O)=O)=[CH:20][CH:19]=2)[CH:15]=[CH:16][N:17]=1>>[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:9](=[O:11])[C:21]1[CH:25]=[CH:26][C:18]([N:14]2[CH:15]=[CH:16][N:17]=[C:13]2[CH3:12])=[CH:19][CH:20]=1)[CH3:2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(NC(N1)=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(NC1C(C1=CC=C(C=C1)N1C(=NC=C1)C)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |